molecular formula C23H17BrN2O3S B461704 (5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B461704
M. Wt: 481.4g/mol
InChI Key: NMPBZOVYNFAYDU-UYRXBGFRSA-N
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Description

(5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that combines a bromophenyl group, an ethoxy-naphthyl group, and a thioxodihydro-pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom at the para position.

    Formation of the Ethoxy-Naphthyl Intermediate: The naphthalene ring is functionalized with an ethoxy group through an etherification reaction.

    Condensation Reaction: The bromophenyl and ethoxy-naphthyl intermediates are then condensed with a suitable pyrimidinedione precursor under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe or ligand in biological studies.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and ethoxy-naphthyl groups may interact with proteins or enzymes, while the thioxodihydro-pyrimidinedione core could participate in redox reactions or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
  • 1-(4-bromophenyl)prop-2-yn-1-ol

Uniqueness

(5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C23H17BrN2O3S

Molecular Weight

481.4g/mol

IUPAC Name

(5Z)-1-(4-bromophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H17BrN2O3S/c1-2-29-20-12-7-14-5-3-4-6-17(14)18(20)13-19-21(27)25-23(30)26(22(19)28)16-10-8-15(24)9-11-16/h3-13H,2H2,1H3,(H,25,27,30)/b19-13-

InChI Key

NMPBZOVYNFAYDU-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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